Conformational Differentiation: Torsional Angle Analysis of 3,5-Dimethylphenyl Benzenesulfonate vs. Unsubstituted Phenyl Benzenesulfonate
The solid-state conformation of 3,5-dimethylphenyl benzenesulfonate is defined by a gauche orientation around the ester S-O bond, with a C-S-O-C torsion angle of 84.68 (11)° [1]. This contrasts with the more varied conformations possible for unsubstituted phenyl benzenesulfonate, which can exhibit a wider range of torsional angles depending on the crystal packing environment. The specific torsion angle in the 3,5-dimethylphenyl derivative is a direct result of the steric influence of the meta-methyl groups, providing a well-defined and predictable 3D pharmacophore or reactive conformation.
| Evidence Dimension | C-S-O-C Torsion Angle (Conformation) |
|---|---|
| Target Compound Data | 84.68 (11)° |
| Comparator Or Baseline | Phenyl benzenesulfonate (unsubstituted): Conformation can vary significantly; not fixed in a single, dominant gauche orientation |
| Quantified Difference | Fixed, well-defined gauche conformation vs. conformationally flexible baseline |
| Conditions | Single-crystal X-ray diffraction (SC-XRD) at 293 K [1] |
Why This Matters
A fixed conformation is critical in structure-based drug design and for understanding the outcome of stereospecific reactions, making this compound a more predictable building block than the unsubstituted analog.
- [1] Atanasova, T. P., et al. (2015). Crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 71(9), o692-o693. https://doi.org/10.1107/S2056989015015187 View Source
